

Carboxyrhodamine 110-PEG4-alkyne: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Carboxyrhodamine 110-PEG4-alkyne

Cat. No.: B606485

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **Carboxyrhodamine 110-PEG4-alkyne**, a versatile fluorescent probe increasingly utilized in advanced biological research and drug discovery. Its exceptional photophysical properties and chemical reactivity make it a superior tool for a range of applications, from molecular labeling to the synthesis of complex bioconjugates.

Core Chemical Structure and Properties

Carboxyrhodamine 110-PEG4-alkyne is a derivative of the highly fluorescent rhodamine dye, Carboxyrhodamine 110. The core structure is modified with a polyethylene glycol (PEG) spacer of four units (PEG4), terminating in an alkyne group. This specific combination of moieties imparts unique and advantageous characteristics to the molecule. The PEG4 linker enhances aqueous solubility and provides a flexible spacer arm, minimizing steric hindrance when conjugating to target molecules. The terminal alkyne group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific ligation to azide-modified biomolecules.

The chemical formula for **Carboxyrhodamine 110-PEG4-alkyne** is $C_{32}H_{33}N_3O_8$, with a molecular weight of approximately 587.62 g/mol .^[1]^[2]

Physicochemical and Spectroscopic Data

The quantitative properties of **Carboxyrhodamine 110-PEG4-alkyne** are summarized in the table below, providing a comprehensive reference for experimental design and application.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₃ N ₃ O ₈	[1][2][3]
Molecular Weight	587.62 g/mol	[1][2]
Exact Mass	587.23 g/mol	[1][2]
Appearance	Dark red solid	[1][2]
Purity	≥ 90% (HPLC) or 95%	[1][2][3]
Excitation Maximum (λ _{abs})	501 nm	[1][2][3]
Emission Maximum (λ _{em})	523 nm or 525 nm	[1][2][3]
Molar Extinction Coefficient (ε)	74,000 L·mol ⁻¹ ·cm ⁻¹ (in MeOH)	[1][2][3]
Solubility	DMF, DMSO, MeOH, Water, DCM	[1][2][3]
Storage Conditions	-20 °C	[1][2][3]
Shelf Life	12 months	[1][2]

Key Advantages and Applications

Carboxyrhodamine 110-PEG4-alkyne offers several distinct advantages over other green fluorescent dyes, such as Alexa Fluor 488. It exhibits exceptional photostability and its fluorescence is insensitive to pH fluctuations between 4 and 9.[1][2] Furthermore, it demonstrates high stability in both acidic and basic conditions, making it a robust tool for a wide range of experimental settings.[1][2]

The primary applications of this probe are centered around its ability to participate in click chemistry reactions. This makes it an invaluable reagent for:

- **Fluorescent Labeling:** Covalently attaching a bright and stable green fluorophore to proteins, nucleic acids, and other biomolecules.
- **PROTAC Synthesis:** Serving as a fluorescently tagged PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs).^[4]
- **Bioimaging:** Visualizing and tracking labeled molecules within cells and tissues using techniques like confocal microscopy, leveraging its excellent match to the 488 nm argon ion laser line.^{[1][2]}

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an azide-containing biomolecule with **Carboxyrhodamine 110-PEG4-alkyne**. Optimization may be required for specific applications.

Materials:

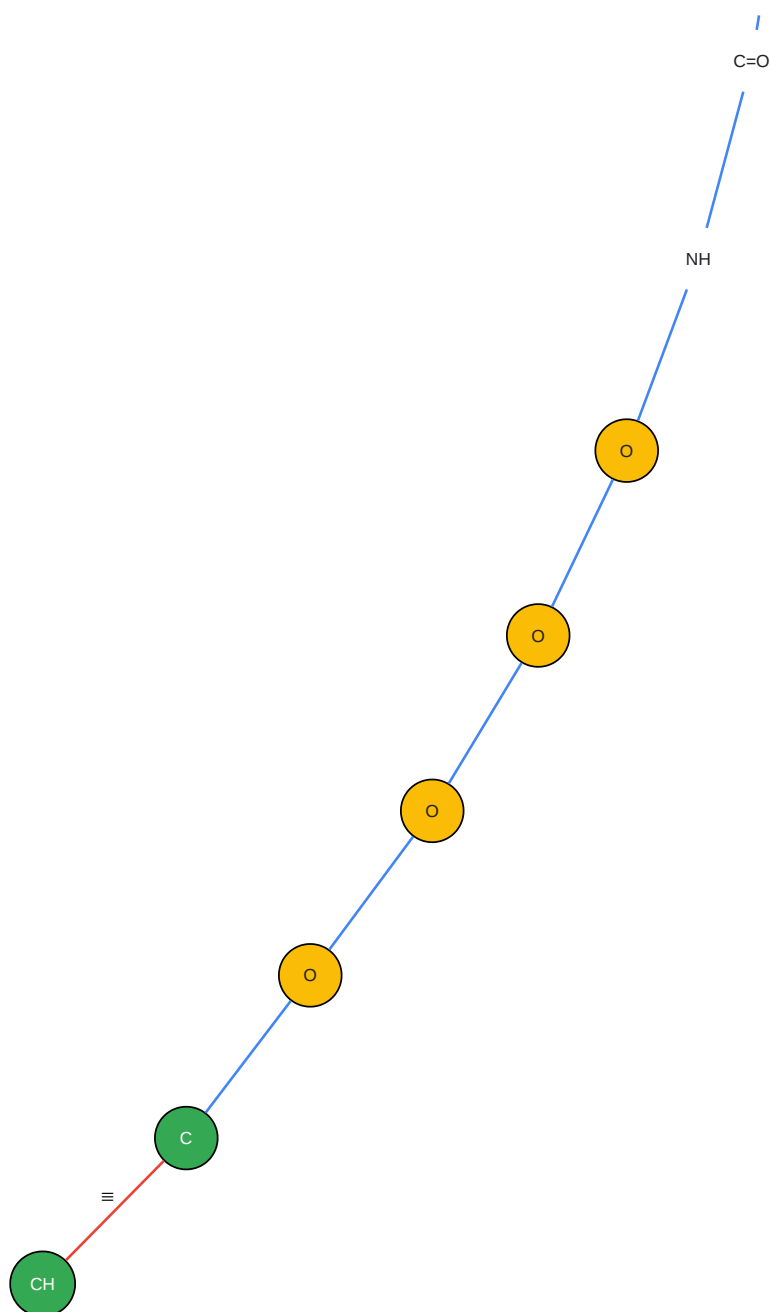
- **Carboxyrhodamine 110-PEG4-alkyne**
- Azide-modified biomolecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing agents)
- Ligand (e.g., TBTA, THPTA)
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Solvent for dissolving the dye (e.g., DMSO, DMF)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Carboxyrhodamine 110-PEG4-alkyne** in anhydrous DMSO or DMF.
 - Prepare a 50 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
 - Prepare a 50 mM stock solution of the chosen ligand in DMSO or water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
 - Add the **Carboxyrhodamine 110-PEG4-alkyne** stock solution to the reaction mixture. A 1.5 to 10-fold molar excess of the alkyne dye over the azide-biomolecule is typically recommended.
 - Add the ligand to the reaction mixture to a final concentration of 1-2 mM.
 - Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive biomolecules.
- Purification:
 - Purify the labeled biomolecule from the excess reagents using an appropriate method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation.

Visualizations

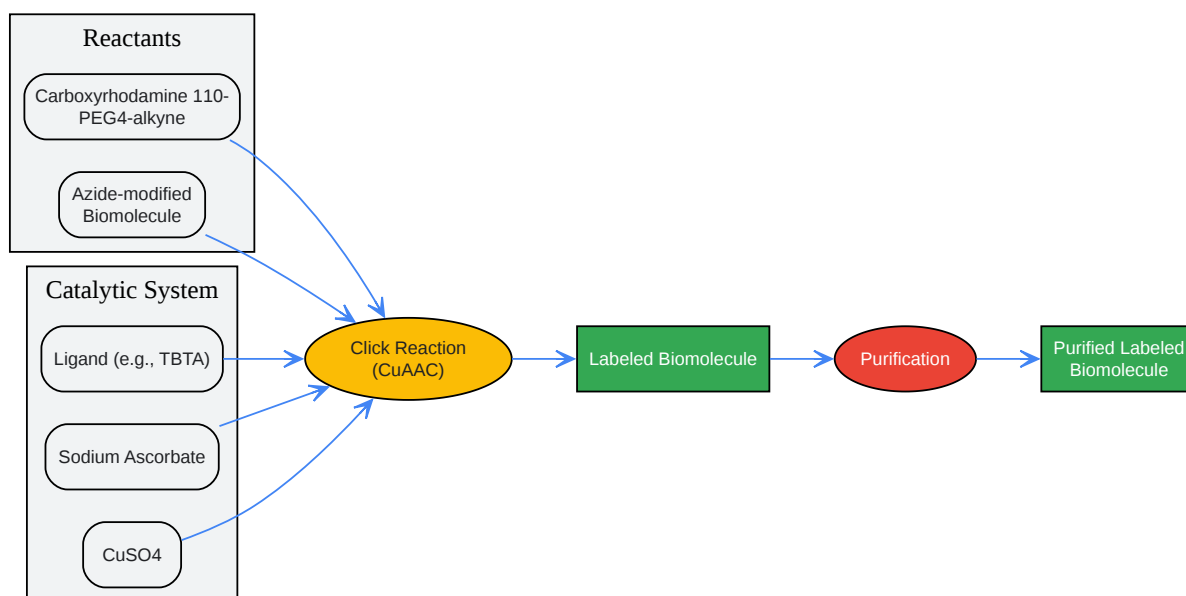
Chemical Structure of Carboxyrhodamine 110-PEG4-alkyne



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Caption: Chemical structure of **Carboxyrhodamine 110-PEG4-alkyne**.

Experimental Workflow for Biomolecule Labeling



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Caption: Workflow for labeling biomolecules using CuAAC.

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